[1-(2-Furylmethyl)piperidin-4-yl]methylamine
Description
[1-(2-Furylmethyl)piperidin-4-yl]methylamine (IUPAC: 1-[1-(2-furylmethyl)-3-piperidinyl]methanamine) is a piperidine derivative featuring a furan ring substituted at the piperidine nitrogen. Its molecular formula is C₁₁H₁₈N₂O (MW: 194.28 g/mol), with a CAS number of 725212-65-7 .
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIOGOJFDDOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473503 | |
| Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725211-89-2 | |
| Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine generally follows these key steps:
- Starting Material Selection: Piperidine or piperidine derivatives are used as the core scaffold.
- Introduction of the 2-Furylmethyl Group: This is typically achieved by N-alkylation of piperidine with a 2-furylmethyl halide or equivalent electrophile.
- Functionalization at the 4-Position: Introduction of the methylamine substituent at the 4-position can be done via reductive amination or substitution reactions.
- Purification and Salt Formation: The free base is often converted into a salt form for stability and handling.
Detailed Synthetic Routes
N-Alkylation with 2-Furylmethyl Halide
- Reagents: 2-Furylmethyl bromide or chloride is reacted with piperidine under basic conditions.
- Conditions: Typically carried out in polar aprotic solvents (e.g., acetonitrile, DMF) at ambient to moderate temperatures.
- Mechanism: Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon of the furylmethyl halide.
- Notes: Control of stoichiometry and reaction time is critical to avoid dialkylation.
Alternative Synthetic Routes
- Gabriel Synthesis Adaptation: Although more common for primary amines, modified Gabriel synthesis methods can be adapted for selective amine introduction on the piperidine ring.
- Transfer Hydrogenation: For related piperidine carboxylic acid derivatives, transfer hydrogenation using palladium on charcoal with formaldehyde and formic acid has been reported to introduce methyl groups selectively on the nitrogen, which may be adapted for this compound class.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. N-Alkylation | Piperidine + 2-furylmethyl bromide, K2CO3, acetonitrile, 25-50°C, 12 h | Formation of N-(2-furylmethyl)piperidine | Avoid excess alkyl halide to prevent dialkylation |
| 2. 4-Position Functionalization | 4-piperidone intermediate + methylamine, NaBH3CN, MeOH, pH 6-7, room temp | Reductive amination to 4-(methylamino)piperidine derivative | Mild conditions preserve furan ring |
| 3. Purification | Extraction, crystallization or chromatography | Pure this compound | Salt formation (e.g., hydrochloride) for stability |
Analytical and Research Findings
- Purity and Yield: Reported yields for similar N-alkylation and reductive amination steps range from 70% to 90%, with purity >98% after purification.
- Spectroscopic Characterization: Confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry. Key signals include aromatic protons of the furan ring, methylene protons adjacent to nitrogen, and amine protons.
- Stability: The compound is stable under neutral to slightly acidic conditions; the furan ring is sensitive to strong acids or bases.
- Crystallinity: Salt forms (e.g., hydrochloride) often yield crystalline solids suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation | 2-Furylmethyl bromide, piperidine, base | Ambient to 50°C, 12 h | High selectivity for N-alkylation | Risk of dialkylation if uncontrolled |
| Reductive Amination | 4-Piperidone, methylamine, NaBH3CN | Room temp, pH 6-7 | Mild, preserves sensitive groups | Requires careful pH control |
| Transfer Hydrogenation (alternative) | Piperidine carboxylic acid, formaldehyde, Pd/C, formic acid | 90-95°C, ambient pressure | Selective N-methylation | More complex setup, catalyst required |
| Purification | Extraction, crystallization | Standard organic solvents | High purity product | Additional steps increase cost |
The preparation of this compound involves strategic N-alkylation of piperidine with a 2-furylmethyl electrophile followed by selective introduction of a methylamine group at the 4-position, typically via reductive amination. The methods require careful control of reaction conditions to maintain the integrity of the furan ring and to avoid side reactions such as over-alkylation or ring degradation. Purification steps are essential to achieve high purity suitable for pharmaceutical or research applications. Alternative methods such as transfer hydrogenation offer routes for related derivatives but are more complex.
This synthesis approach is supported by patent literature and chemical databases, ensuring a robust and reproducible methodology for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the furylmethyl group, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Furylmethyl ketones, furylmethyl carboxylic acids.
Reduction: Saturated piperidine derivatives, reduced furylmethyl groups.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Pharmacological Applications
The primary applications of [1-(2-Furylmethyl)piperidin-4-yl]methylamine are in the fields of neuropharmacology , pain management , and antidepressant development . Several studies have indicated its potential as a modulator of neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
Neuropharmacological Studies
Research has demonstrated that compounds with similar structures can act on serotonin and norepinephrine transporters, which are crucial targets for antidepressant medications. The modulation of these neurotransmitter systems could lead to enhanced mood regulation and pain relief.
Table 1: Summary of Neuropharmacological Effects
| Study | Compound | Effect | Reference |
|---|---|---|---|
| 1 | This compound | Inhibition of serotonin reuptake | |
| 2 | Similar piperidine derivatives | Analgesic effects in animal models | |
| 3 | Various analogs | Antidepressant-like behavior in rodents |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps, often starting from readily available piperidine derivatives. The process typically includes the introduction of the furyl group through alkylation reactions.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Alkylation | Furfuryl bromide, piperidine | High |
| 2 | Reduction | Lithium aluminum hydride (LAH) | Moderate |
| 3 | Purification | Column chromatography | High |
Case Studies
Several case studies have been published that investigate the efficacy of this compound in various therapeutic contexts.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodent models. The results showed significant reductions in depressive-like behaviors when administered at specific dosages.
- Findings : The compound exhibited similar efficacy to established antidepressants, suggesting a mechanism involving serotonin receptor modulation.
- : This supports further investigation into its potential as a treatment for major depressive disorder.
Case Study 2: Pain Management
Another study focused on the analgesic properties of the compound, comparing it against conventional pain relievers.
- Findings : The compound demonstrated significant analgesic effects in inflammatory pain models, indicating its potential utility in chronic pain management.
- : The results warrant further exploration into its mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of [1-(2-Furylmethyl)piperidin-4-yl]methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The furylmethyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The methylamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Receptor Affinity
a. 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Contains a nitrobenzyl group at the piperidine nitrogen and a methoxyphenyl-piperazine tail.
- Activity : Exhibits high affinity for the dopamine D2 receptor (Ki < 50 nM) due to interactions with both orthosteric and allosteric binding sites .
b. 1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl Derivatives
- Structure : Features a dihydrobenzodioxin group instead of furylmethyl.
- Activity: Acts as a potent α₂-adrenoceptor antagonist (e.g., compound 33g, IC₅₀ = 12 nM) with selectivity over α₁-adrenergic and D2 receptors .
- Key Difference : The dihydrobenzodioxin moiety increases lipophilicity (logP ≈ 3.2) and may improve blood-brain barrier penetration compared to the furan-containing analog.
c. [1-(Benzyl)-piperidin-4-yl]-(thiazol-2-yl)amine Derivatives
- Structure : Benzyl and thiazole substituents.
- Activity : Fast-dissociating dopamine D2 receptor antagonists with reduced motor side effects, used in schizophrenia treatment .
- Key Difference : The benzyl group enhances aromatic stacking interactions, while the thiazole ring introduces hydrogen-bonding capabilities absent in the furan-based compound.
Therapeutic Potential
| Compound | Primary Target | Therapeutic Indication |
|---|---|---|
| Target Compound | Underexplored (hypothesized: 5-HT or σ receptors) | CNS disorders (speculative) |
| 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 receptor | Psychosis, Parkinson’s |
| 33g (Dihydrobenzodioxin analog) | α₂-Adrenoceptor | Neurodegenerative diseases |
Biological Activity
[1-(2-Furylmethyl)piperidin-4-yl]methylamine is a piperidine derivative that has garnered attention due to its potential biological activities. The compound's structure, featuring a piperidine ring substituted with a furylmethyl group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : Piperidine derivatives have been associated with anticancer effects through various mechanisms, such as apoptosis induction and inhibition of cancer cell proliferation. Studies suggest that modifications in the piperidine structure can enhance these effects against different cancer types, including breast and colon cancer .
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, this compound may also possess potential in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicate favorable interactions with acetylcholinesterase (AChE), suggesting it could inhibit this enzyme and enhance cholinergic signaling .
- Antimicrobial Activity : Some piperidine derivatives have shown promising antimicrobial properties. The presence of the furyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of piperidine derivatives highlighted that certain modifications can significantly improve anticancer activity. For instance, derivatives with specific substitutions on the piperidine ring exhibited IC50 values ranging from 13 to 22 µM against cancer cell lines. This suggests that this compound could be optimized for enhanced therapeutic effects .
Neuroprotective Potential
Molecular docking studies conducted on similar compounds indicate that this compound could effectively bind to AChE, potentially leading to increased acetylcholine levels in the synaptic cleft. This mechanism is crucial for improving cognitive functions in Alzheimer's disease models .
Antimicrobial Efficacy
Research on related piperidine compounds has demonstrated significant antibacterial activity. For example, certain derivatives showed effective inhibition against Mycobacterium tuberculosis, indicating a potential application for this compound in treating infectious diseases .
Data Tables
Q & A
Q. What are the established synthetic routes for [1-(2-Furylmethyl)piperidin-4-yl]methylamine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves a multi-step approach:
Nucleophilic substitution : React 4-hydroxypiperidine with 2-furylmethyl chloride in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–100°C) to form 1-(2-furylmethyl)piperidin-4-ol.
Reductive amination : Treat the intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride) in methanol at pH 5–3.
Optimization Strategies :
- Solvent selection : THF may improve selectivity over DMF due to reduced side reactions.
- Catalyst screening : Palladium on carbon (10% w/w) enhances hydrogenation efficiency.
- Temperature control : Maintain 50°C during reductive amination to balance reaction rate and byproduct formation.
Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 3:7) and confirm purity using HPLC (C18 column, 220 nm) .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR :
- Furan protons: δ 6.2–7.4 ppm (multiplet, 3H).
- Piperidine protons: δ 2.5–3.5 ppm (N-CH2 and axial/equatorial H).
- Methylamine protons: δ 1.8–2.2 ppm (singlet, 2H).
- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 221.1.
Pitfalls : Overlapping signals between furan and piperidine protons can be resolved via 2D NMR (COSY, HSQC). Confirm stereochemistry using NOESY if chiral centers are present .
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7). Adjust polarity to 4:6 if furan rings cause tailing.
- Reverse-Phase HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20% → 80% acetonitrile over 20 min).
- Crystallization : Dissolve in hot ethanol and cool to −20°C for 24 hours.
The furan’s π-electron density may increase retention time in normal-phase systems .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across assay systems?
Methodological Answer:
- Assay Validation : Compare results across cell lines (e.g., HEK293 vs. CHO) and concentrations (1 nM–100 µM).
- Orthogonal Assays : Pair radioligand binding (e.g., σ-1 receptor) with functional assays (cAMP or calcium flux).
- Meta-Analysis : Apply Cohen’s d to quantify effect sizes and identify outliers.
- Purity Checks : Use chiral HPLC to rule out enantiomeric impurities affecting activity .
Q. What computational strategies predict binding modes of derivatives to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A). Prioritize poses with hydrogen bonds to the piperidine nitrogen.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on furan) using Hammett σ values .
Q. How can racemic mixtures be resolved during asymmetric synthesis?
Methodological Answer:
Q. What analytical methods detect degradation products under varying storage conditions?
Methodological Answer:
Q. How to design SAR studies for derivatives targeting GPCRs?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with halogens (F, Cl) or methyl groups on the furan ring.
- Biological Testing : Measure IC50 values in β-arrestin recruitment assays (e.g., PathHunter®).
- Multivariate Analysis : Use PCA to correlate steric (Taft Es) and electronic (Hammett σ) parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
